1,1,1,4,4,4-Hexafluoro-2-butanone
Overview
Description
1,1,1,4,4,4-Hexafluoro-2-butanone is a chemical compound from the group of fluorocarbons . It has the molecular formula C4H2F6O .
Synthesis Analysis
The synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone involves a three-step reaction . The first step is the vapor-phase catalytic fluorination from hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene promoted by a Cr-based catalyst. The second step is the liquid-phase dechlorination reaction from (E/Z)-2,3-dichlorohexafluoro-2-butene to 1,1,1,4,4,4-hexafluoro-2-butyne with Zn in DMF. The third step is the gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by a Pd + Bi/PAF (porous aluminium fluoride) catalyst .Molecular Structure Analysis
The molecular structure of 1,1,1,4,4,4-Hexafluoro-2-butanone consists of a carbon backbone with six fluorine atoms and one oxygen atom attached . The molecule has a molar mass of 180.048 Da .Physical And Chemical Properties Analysis
1,1,1,4,4,4-Hexafluoro-2-butanone has a density of 1.4±0.1 g/cm3, a boiling point of 35.2±35.0 °C at 760 mmHg, and a vapour pressure of 517.3±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.0±3.0 kJ/mol and a flash point of -3.8±20.1 °C .Scientific Research Applications
- Field: Fire Science
- Application: The thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene was evaluated over a temperature range of 873–1073 K .
- Method: A series of thermal decomposition experiments were conducted .
- Results: The concentration of hydrogen fluoride (HF), a product of the decomposition, gradually increased with the elevation of thermal decomposition temperature .
- Field: Thermodynamics
- Application: 1,1,1,4,4,4-Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles and as a refrigerant for use in chillers .
- Method: The speed of sound of gaseous R1336mzz (Z) was determined experimentally by the acoustic resonance method .
- Results: The sound speed data of R1336mzz (Z) covers the temperature range of (323 to 363) K and pressure range of (57 to 383) kPa .
Thermal Decomposition Studies
Refrigeration and Organic Rankine Cycle
Thermal Management of Electronic Components
- Field: Thermodynamics
- Application: Z-1,1,1,4,4,4-Hexafluoro-2-butene is a useful compound in regards to heat transfer applications due to the stability of the carbon fluorine bond .
- Field: Chemical Engineering
- Application: A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K to evaluate the thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz (Z)) and the production of hydrogen fluoride (HF) .
- Method: The thermal decomposition mechanism of pure HFO-1336mzz (Z) was discussed and the possible formation pathways of HF and other main products were proposed .
- Results: Our experimental results showed that HF concentration gradually increased with the elevation of thermal decomposition temperature .
Foam-Blowing Agent
Heat Transfer Applications
Pyrolysis Studies
- Field: Industrial Chemistry
- Application: Hexafluoro-2-butene is an Earth-friendly industrial chemical with multiple uses .
- Field: Environmental Science
- Application: HFO-1336mzz (Z) is a kind of clear, colorless, lower toxic and non-combustible liquid with a low global warming potential (GWP = 2, ODP = 0), making it an attractive working fluid .
- Results: HFO-1336mzz (Z) not only benefits the natural environment, but it can also enable 17% higher net cycle efficiencies over HFC-245fa .
Industrial Chemical
Low Global Warming Potential Working Fluid
Spray Cooling Systems
Safety And Hazards
Future Directions
Hexafluoro-2-butene, more specifically (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It has a very low 100-year global warming potential of 2 (carbon dioxide = 1) compared with 858 for HFC-245fa . It is relatively nontoxic and not flammable . These properties make it a promising candidate for future applications in various industries .
properties
IUPAC Name |
1,1,1,4,4,4-hexafluorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVISAIMBSMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075240 | |
Record name | 3H,3H-Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-butanone | |
CAS RN |
400-49-7 | |
Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H,3H-Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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